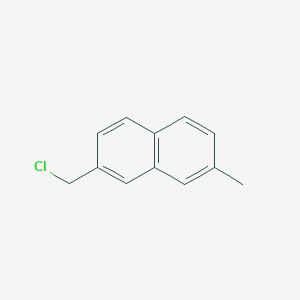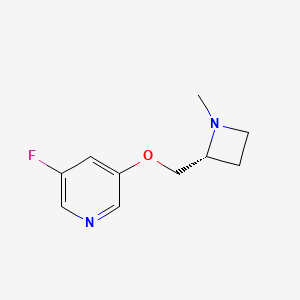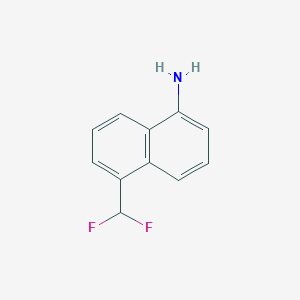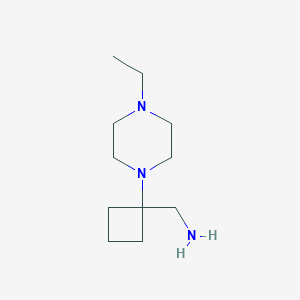
N-cyclohexyl-3-methylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-3-methylcyclohexan-1-amine is an organic compound belonging to the class of aliphatic amines It is characterized by a cyclohexyl group attached to a 3-methylcyclohexan-1-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclohexyl-3-methylcyclohexan-1-amine can be synthesized through several methods. One common approach involves the alkylation of cyclohexylamine with 3-methylcyclohexanone under hydrogenation conditions. This reaction typically requires a catalyst such as nickel or cobalt to facilitate the hydrogenation process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the complete hydrogenation of aniline using cobalt- or nickel-based catalysts. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3-methylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
N-cyclohexyl-3-methylcyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-methylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways and molecular targets involved depend on the context of its application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: An aliphatic amine with a similar structure but without the 3-methyl group.
N-methylcyclohexylamine: A related compound with a methyl group attached to the nitrogen atom.
3-methylcyclohexanamine: Similar to N-cyclohexyl-3-methylcyclohexan-1-amine but lacks the cyclohexyl group.
Uniqueness
This compound is unique due to the presence of both a cyclohexyl group and a 3-methyl group on the cyclohexan-1-amine structure.
Properties
Molecular Formula |
C13H25N |
|---|---|
Molecular Weight |
195.34 g/mol |
IUPAC Name |
N-cyclohexyl-3-methylcyclohexan-1-amine |
InChI |
InChI=1S/C13H25N/c1-11-6-5-9-13(10-11)14-12-7-3-2-4-8-12/h11-14H,2-10H2,1H3 |
InChI Key |
VZMMRZKEPUBVML-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B11903260.png)






![2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11903288.png)


![2-Phenyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11903310.png)



